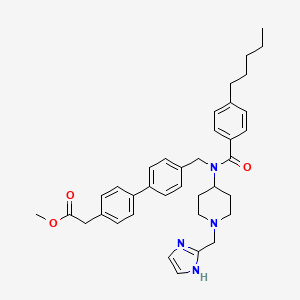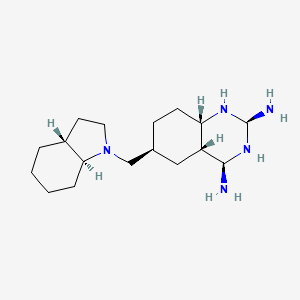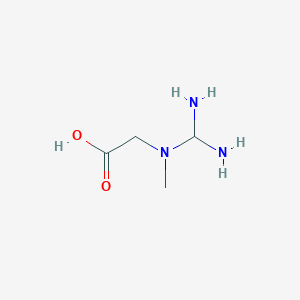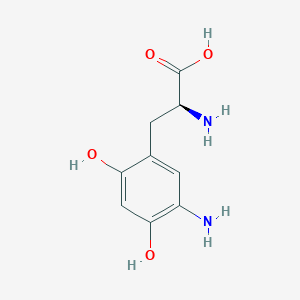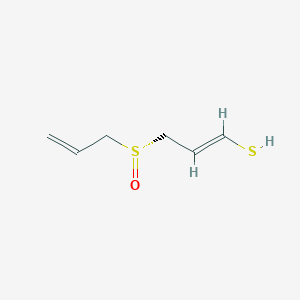
3-(Prop-2-ene-1-sulfinyl)-propene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-Ene-1-Sulfinyl)-Propene-1-Thiol is an organosulfur compound characterized by the presence of both sulfinyl and thiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-Ene-1-Sulfinyl)-Propene-1-Thiol typically involves the reaction of prop-2-ene-1-sulfinyl chloride with a suitable thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-Ene-1-Sulfinyl)-Propene-1-Thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Thiol derivatives with various functional groups
Scientific Research Applications
3-(Prop-2-Ene-1-Sulfinyl)-Propene-1-Thiol has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Prop-2-Ene-1-Sulfinyl)-Propene-1-Thiol involves its interaction with thiol-containing proteins and enzymes. The compound can form covalent bonds with these proteins, leading to the modulation of their activity. This interaction is crucial for its biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-2-Ene-1-Sulfinyl)prop-1-ene
- 3-[(Prop-2-Ene-1-Sulfinyl)Sulfanyl]Prop-1-Ene
- 2-(Prop-2-Ene-1-Sulfinyl)-1,3-Thiazole
Uniqueness
3-(Prop-2-Ene-1-Sulfinyl)-Propene-1-Thiol is unique due to the presence of both sulfinyl and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H10OS2 |
|---|---|
Molecular Weight |
162.3 g/mol |
IUPAC Name |
(E)-3-[(R)-prop-2-enylsulfinyl]prop-1-ene-1-thiol |
InChI |
InChI=1S/C6H10OS2/c1-2-5-9(7)6-3-4-8/h2-4,8H,1,5-6H2/b4-3+/t9-/m1/s1 |
InChI Key |
HSVQDVSVQIMRSS-CDAZIORVSA-N |
Isomeric SMILES |
C=CC[S@@](=O)C/C=C/S |
Canonical SMILES |
C=CCS(=O)CC=CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


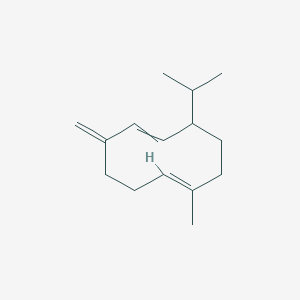
![7,8-Dihydroxy-1-methoxy-3-methyl-10-oxo-4,10-dihydro-1H,3H-pyrano[4,3-B]chromene-9-carboxylic acid](/img/structure/B10760461.png)
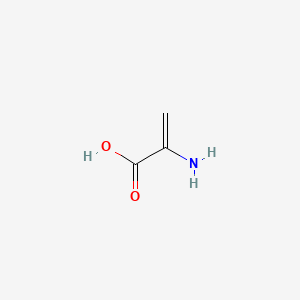
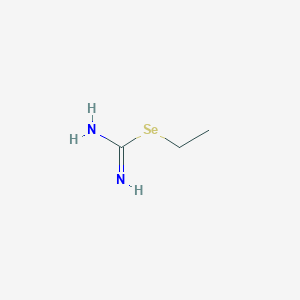
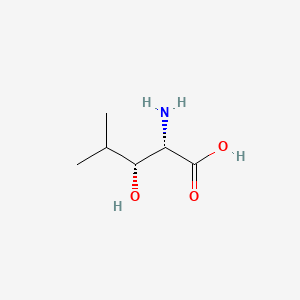
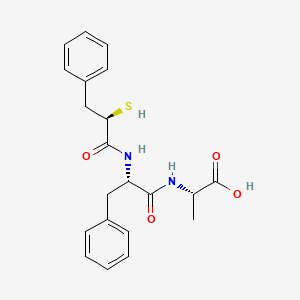
![[amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium](/img/structure/B10760482.png)
![2-Guanidino-4-methyl-pentanoic acid [2-(4-{5-[4-(4-acetylamino-benzyloxy)-2,3-dichloro-phenyl]-2-methyl-2H-pyrazol-3-YL}-piperidin-1-YL)-2-oxo-ethyl]-amide](/img/structure/B10760485.png)
![2-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-6-(cyclopentyloxy)benzenolate](/img/structure/B10760488.png)
